2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride
Description
Historical Context and Development
The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the 1800s with the emergence of systematic organic chemistry. The foundational work in fluoroorganic chemistry can be traced to 1835, when Dumas and Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, establishing the precedent for fluorine incorporation into organic molecules. Alexander Borodin's pioneering 1862 synthesis of benzoyl fluoride through halogen exchange using benzoyl chloride and potassium bifluoride demonstrated early methodologies that would eventually contribute to the development of complex fluorinated aromatic systems. The introduction of antimony fluoride by Frédéric Swarts in 1898 provided additional synthetic pathways that proved essential for accessing heavily fluorinated aromatic compounds.
The industrial interest in chlorofluorocarbons during the 1920s, particularly with compounds like CCl3F and CCl2F2, marked a significant advancement in halogenated chemistry that would influence the development of specialized benzotrifluoride derivatives. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory in 1938 revolutionized fluorine chemistry and catalyzed interest in perfluorinated and polyfluorinated aromatic systems. The expertise gained from uranium hexafluoride production during the Manhattan Project provided crucial technological foundations for advanced fluorination methodologies. The introduction of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride, enabled the synthesis of carbon-fluorine bonds without elemental fluorine, making complex fluorinated aromatics more accessible.
The development of benzotrifluoride derivatives gained momentum through advanced synthetic methodologies that emerged in the latter half of the twentieth century. Recent research has demonstrated that selective carbon-fluorine transformations of aromatic trifluoromethyl compounds present significant challenges due to the strength of carbon-fluorine bonds, requiring innovative approaches for functionalization. Contemporary synthetic strategies have evolved to enable controlled carbon-fluorine functionalization of unactivated trifluoromethylaromatics through photoredox catalysis and other advanced methodologies. The emergence of specialized compounds like this compound represents the culmination of decades of methodological advancement in organofluorine chemistry, combining multiple halogenation strategies with precise positional control.
Significance in Fluoroorganic Chemistry
The significance of this compound within fluoroorganic chemistry stems from its unique structural characteristics that embody multiple aspects of fluorine chemistry advancement. This compound represents a sophisticated example of polyfluorinated aromatic systems, incorporating both trifluoromethyl and difluoromethoxy functional groups that demonstrate the evolution of fluorine incorporation strategies. The presence of five fluorine atoms within a single molecular framework illustrates the technical achievements in selective fluorination methodologies that have developed over eight decades of industrial organofluorine chemistry. Research indicates that compounds bearing both chlorine and fluorine substituents on aromatic rings provide unique reactivity profiles that are valuable for specialized synthetic applications.
The difluoromethoxy group represents a particularly significant functional group in modern fluoroorganic chemistry, as it combines the electron-withdrawing properties of fluorine with ether linkage characteristics. Studies have shown that difluoromethoxy substituents can enhance lipophilicity and metabolic stability, properties that are crucial for pharmaceutical and agrochemical applications. The positioning of this group at the 6-position relative to the trifluoromethyl substituent creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. Contemporary research in carbon-fluorine bond transformations has highlighted the importance of such multiply fluorinated systems as platforms for further synthetic elaboration.
The trifluoromethyl group within this compound contributes to its significance as a representative of benzotrifluoride chemistry, a field that has gained considerable importance due to the availability and relative affordability of benzotrifluoride starting materials. Recent photoredox methodologies have demonstrated that benzotrifluoride derivatives can serve as precursors to difluoroalkyl benzene derivatives, with benzotrifluoride itself being abundantly available at approximately seven dollars per mole compared to conventional deoxyfluorination reagents. The dual chlorine substitution pattern in this compound provides additional synthetic handles for further functionalization, making it a valuable intermediate in complex molecule synthesis. This combination of multiple halogen types exemplifies the sophisticated control over molecular architecture that characterizes advanced fluoroorganic chemistry.
Classification within Halogenated Aromatic Compounds
This compound belongs to the classification of halogenated aromatic hydrocarbons, specifically representing a complex subclass that incorporates multiple halogen types within a single aromatic framework. Halogenated aromatic hydrocarbons are defined as chemicals containing one or more halogen atoms (chloride, fluoride, bromide, or iodide) attached to a benzene ring system. This particular compound exemplifies a mixed halogenated aromatic system, featuring both chlorine and fluorine substituents in carefully positioned arrangements that influence its chemical behavior and potential applications. The classification extends to aryl halides, which are aromatic compounds where hydrogen atoms directly bonded to the aromatic ring are replaced by halide ions.
Within the broader category of aryl fluorides, this compound represents a highly fluorinated derivative that incorporates both direct carbon-fluorine bonds and fluorinated ether linkages. Aryl fluorides are extensively utilized as synthetic intermediates for pharmaceutical, pesticide, and liquid crystal preparation, with the specific substitution pattern of this compound offering unique synthetic possibilities. The presence of both aryl chloride and aryl fluoride functionalities within the same molecule creates opportunities for selective chemical transformations that can be exploited in multi-step synthetic sequences. The compound's classification as a benzotrifluoride derivative places it within a specialized subset of trifluoromethyl-substituted aromatics that have gained significant importance in contemporary organic synthesis.
The molecular structure features a difluoromethoxy group, which classifies the compound as an aromatic ether derivative with significant fluorine content. This functional group classification is particularly important as difluoromethoxy substituents are known to enhance both the lipophilicity and metabolic stability of organic molecules, properties that are highly valued in pharmaceutical applications. The specific arrangement of substituents follows the 2,4,6-trisubstitution pattern on the benzene ring, creating a sterically and electronically distinct environment that influences both reactivity and physical properties. The Chemical Abstract Service has assigned the identifier 1806349-66-5 to this specific isomer, distinguishing it from other possible substitution patterns of dichloro-difluoromethoxy-benzotrifluoride.
Current Research Landscape
The current research landscape surrounding this compound reflects the growing interest in specialized fluorinated aromatic compounds for advanced applications in pharmaceuticals, materials science, and synthetic methodology development. Contemporary investigations focus on the compound's potential as a synthetic intermediate, particularly emphasizing its utility in the preparation of complex molecules that require precise control over electronic and steric properties. Research groups are exploring the reactivity patterns of this compound in various transformation reactions, including nucleophilic substitution processes where the chlorine atoms can be replaced by other functional groups under appropriate reaction conditions. The presence of multiple electron-withdrawing groups makes this compound particularly interesting for studies involving electrophilic aromatic substitution and metal-catalyzed coupling reactions.
Recent synthetic methodologies have highlighted the importance of benzotrifluoride derivatives as starting materials for accessing diverse fluorinated organic compounds. Photoredox catalysis has emerged as a particularly promising approach for the selective functionalization of trifluoromethylaromatic substrates, with research demonstrating that compounds like this compound can participate in controlled carbon-fluorine bond transformations. These methodologies enable the preparation of difluorobenzylic radical intermediates that display unique reactivity profiles suitable for further synthetic elaboration. Industrial research applications are exploring the compound's potential in the development of agrochemicals and pharmaceutical intermediates, where the specific electronic properties imparted by the fluorine substituents can enhance biological activity and metabolic stability.
The compound's role in medicinal chemistry research is particularly noteworthy, as studies suggest that the unique combination of chlorine and fluorine substituents may influence enzyme inhibition and receptor binding properties. Research investigations are examining how the difluoromethoxy group affects molecular interactions with biological targets, potentially leading to the development of novel therapeutic agents. Materials science applications are also being explored, with researchers investigating how the compound's electronic properties can be utilized in the development of specialized polymers and advanced materials. The ongoing research emphasizes the compound's potential for further chemical modification, with studies focusing on selective transformations that maintain the integrity of the fluorinated substituents while introducing additional functionality.
The research trajectory indicates increasing sophistication in both synthetic methodologies and application development, with particular emphasis on exploiting the unique electronic properties that result from the compound's multiple halogen substituents. Future research directions are likely to focus on expanding the synthetic utility of this compound while exploring new applications that leverage its distinctive chemical characteristics.
Properties
IUPAC Name |
1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-3-1-4(10)6(8(13,14)15)5(2-3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNDFZWKEFIPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway:
- Step 1: Chlorination of benzene or a substituted benzene derivative to introduce chlorine atoms at desired positions.
- Step 2: Selective fluorination to incorporate fluorine atoms, often using hydrogen fluoride (HF) or halogenated methane derivatives.
- Step 3: Substitution of the fluorinated intermediates with difluoromethoxy groups, typically via nucleophilic substitution or electrophilic fluorination.
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 50°C – 150°C | Controlled to ensure regioselectivity |
| Pressure | Atmospheric to 10 MPa | Depending on the fluorination method |
| Catalysts | Ferric chloride, iron, or no catalyst | As per specific process requirements |
Fluorination Using Halogenated Methanes
Methodology:
A prominent industrial approach involves reacting benzene or benzotrifluoride derivatives with halogenated methanes such as chlorodifluoromethane (HCFC-22) or difluoromethane (CH₂F₂) in the presence of catalysts or under specific reaction conditions to introduce the difluoromethoxy group.
Typical Procedure:
- React benzotrifluoride with halogenated methane derivatives under elevated temperatures (100°C – 150°C).
- Use of catalysts such as iron or ferric chloride to facilitate electrophilic substitution.
- Reaction monitored via gas chromatography to optimize yield and purity.
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 100°C – 150°C | Ensures selective substitution |
| Pressure | 1 – 5 MPa | Maintains reactant phase stability |
| Catalyst | Ferric chloride or none | As per process optimization |
- Patent US20090240083A1 emphasizes the importance of temperature control (around 120°C) and catalyst use for high-yield fluorination.
Nucleophilic Substitution for Difluoromethoxy Group Introduction
Method:
The difluoromethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halogen) on the benzotrifluoride reacts with difluoromethoxide ions generated from reagents like difluoromethyl sulfonates or chlorides.
Typical Reaction Conditions:
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80°C – 130°C | To promote nucleophilic substitution |
| Solvent | Acetone, acetonitrile | To dissolve reactants and facilitate reaction |
| Reagents | Difluoromethyl sulfonates or chlorides | As difluoromethoxy sources |
- Literature indicates that the nucleophilic substitution method provides high regioselectivity and yields, especially when reaction parameters are optimized.
Work-Up and Purification
Post-reaction, the mixture undergoes:
- Distillation: To separate the desired compound based on boiling points.
- Extraction: To remove residual unreacted reagents and by-products.
- Chromatography: For final purification, ensuring high purity suitable for industrial applications.
| Parameter | Typical Value | Notes |
|---|---|---|
| Purity | >98% | Achieved through distillation and chromatography |
| Yield | 60–85% | Depending on reaction conditions and scale |
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl and difluoromethoxy groups.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or chromium trioxide may be used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H3Cl2F5O
- Molecular Weight : 281.00 g/mol
- Structural Characteristics : The presence of difluoromethoxy and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for biological interactions.
Chemistry
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:
- Substitution Reactions : Chlorine atoms can be substituted with nucleophiles such as amines or thiols.
- Coupling Reactions : The compound can participate in coupling reactions (e.g., Suzuki or Heck coupling) to synthesize more complex organic molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Chlorine replaced by nucleophiles | Aminated derivatives |
| Coupling | Formation of biaryl compounds | Complex organic structures |
| Oxidation/Reduction | Less common due to stability of functional groups | Various oxidized/reduced derivatives |
Biology
In biological research, this compound is explored for its potential in developing bioactive molecules. Its structure allows for interactions with biological targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Research indicates that compounds with similar structures exhibit significant biological activities. For instance, studies have shown that analogs can effectively bind to corticotropin-releasing factor 1 receptors, suggesting the potential for similar properties in this compound.
Medicine
In medicinal chemistry, this compound may serve as an intermediate in drug synthesis or diagnostic agents. Its unique properties could enhance the efficacy and selectivity of pharmaceutical compounds.
- Drug Development : Its ability to modulate biological activity makes it a candidate for developing new therapeutic agents.
- Diagnostic Applications : The compound may be utilized in synthesizing imaging agents or biomarkers.
Industrial Applications
The compound is also relevant in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including:
- Agrochemicals : Potential use in herbicides or pesticides due to its biological activity.
- Specialty Chemicals : Utilization in producing high-performance materials or coatings.
Case Studies and Research Findings
Research has highlighted the antimicrobial efficacy of compounds related to this compound against various pathogens. For example:
- A study demonstrated that similar fluorinated compounds exhibit potent antibacterial activity against Vibrio species, suggesting that derivatives of this compound could also possess antimicrobial properties .
- Another investigation into the synthesis of related compounds showed promising results for antifungal activity, indicating potential applications in agricultural settings .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Position Matters : The placement of chlorine atoms (e.g., 2,4 vs. 4,5 in benzotrifluorides) significantly alters electronic and steric properties, affecting reactivity in substitution reactions .
- Functional Group Impact: Replacing -OCF₂H with -NO₂ () or -NH₂ () shifts applications from agrochemicals to explosives or polymers, respectively.
- Fluorinated Groups : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups enhance metabolic stability and lipophilicity, critical in drug design .
Physicochemical Properties
While direct data on the target compound are sparse, trends from analogues suggest:
- Solubility : Likely low water solubility due to multiple halogens and CF₃/OCF₂H groups; soluble in organic solvents like DCM or THF (similar to ’s 4-(difluoromethoxy)-3-methoxybenzaldehyde) .
- Thermal Stability : Benzotrifluoride derivatives exhibit high thermal stability (~200–300°C decomposition), as seen in benzotrifluoride market reports .
- LogP : Estimated >3.0 (highly lipophilic), comparable to ’s dibromo-difluoromethoxy aniline (LogP ~2.8) .
Biological Activity
Overview
2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride (CAS Number: 1806349-66-5) is an organic compound characterized by a unique molecular structure that includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring. This combination imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.
- Molecular Formula : C8H3Cl2F5O
- Molecular Weight : 281.00 g/mol
- Structural Characteristics : The presence of difluoromethoxy and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Its mechanism of action can involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies on analogs have shown potent binding inhibition against corticotropin-releasing factor 1 (CRF1) receptors, suggesting that this compound could possess similar properties.
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | CRF1 Receptor IC50 (nM) | Metabolic Stability (μL/min/mg) |
|---|---|---|
| This compound | TBD | TBD |
| 4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole | 4.1 | 87 |
| 2,4-Dichloro-6-methoxybenzotrifluoride | TBD | TBD |
Case Studies
- CRF1 Receptor Antagonists : A study highlighted the efficacy of certain benzimidazole derivatives as CRF1 receptor antagonists. The compound's structural features were linked to its binding affinity and metabolic stability. This suggests potential applications for this compound in developing therapeutic agents targeting stress-related disorders .
- Agrochemical Applications : Fluorinated compounds like this compound have been explored for their roles in agriculture as pesticides or herbicides due to their enhanced stability and effectiveness against pests .
Research Findings
Recent research emphasizes the importance of fluorinated compounds in biological systems:
- Metabolic Stability : The incorporation of fluorine significantly affects the metabolic pathways in organisms, often leading to prolonged activity in vivo due to reduced degradation rates .
- Environmental Impact : While fluorinated compounds are beneficial in many applications, their environmental persistence raises concerns regarding bioaccumulation and toxicity .
Q & A
Q. What are the optimized synthesis routes for 2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves halogenation and fluorination steps starting from benzotrifluoride derivatives. Key steps include:
- Halogenation : Selective chlorination at the 2- and 4-positions using chlorine gas or sulfuryl chloride under controlled temperature (40–60°C) .
- Difluoromethoxy Introduction : Reaction with difluoromethylating agents (e.g., ClCF₂O−) in the presence of a base like potassium carbonate .
- Purification : Distillation under reduced pressure (boiling point: ~150–160°C) followed by recrystallization using hexane/ethyl acetate mixtures to achieve >98% purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Traditional Method | Advanced Method (Microwave-Assisted) |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Yield | 65–75% | 85–90% |
| Purity | 95–98% | >99% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -80 ppm for CF₃ groups; δ -140 ppm for difluoromethoxy) .
- ¹H NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₃Cl₂F₅O) with m/z 296.93 .
- Infrared (IR) Spectroscopy : Peaks at 1250–1300 cm⁻¹ (C-F stretching) and 1100–1150 cm⁻¹ (C-O-C) validate functional groups .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing effects of Cl, CF₃, and difluoromethoxy groups deactivate the ring, directing electrophilic substitution to the 5-position (meta to substituents). Computational studies (DFT calculations) using Gaussian 09 at the B3LYP/6-311G++(d,p) level predict:
- Electrostatic Potential Maps : Highlight electron-deficient regions for nucleophilic attack .
- Reactivity in Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) due to low electron density .
Q. Table 2: Reaction Yields with Different Catalysts
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 80 | 25 |
| Pd(PPh₃)₄ | 100 | 68 |
| PdCl₂(dppf) | 100 | 72 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity studies (e.g., IC₅₀ values) often arise from:
- Solubility Issues : Use polar aprotic solvents (DMSO) with <1% v/v to avoid aggregation .
- Assay Variability : Standardize protocols (e.g., MTT assays) with controls for mitochondrial interference .
- Metabolite Interference : LC-MS/MS monitoring identifies degradation products during incubation .
Q. How can computational models predict interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID 1806349-66-5) .
- Pharmacophore Modeling : Identifies critical interaction sites (e.g., halogen bonds with Arg residues) .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What are the thermodynamic and kinetic stability profiles under varying pH and temperature?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C .
- pH Stability Tests : Stable in pH 3–7 (24-hour study); hydrolyzes in alkaline conditions (pH >9) via SNAr mechanisms .
- Accelerated Stability Studies : 40°C/75% RH for 4 weeks shows <5% degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
